4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid is a fluorinated organic compound featuring a trifluoromethyl group, a hydroxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Oxazole Ring: Starting from a suitable precursor such as 5-methyl-1,3-oxazole, the oxazole ring is synthesized through cyclization reactions involving amides and aldehydes under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Hydroxylation: The hydroxy group is typically introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the hydroxy group or reduce the oxazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Trifluoromethyl iodide (CF3I), trifluoromethyl sulfonates.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Materials Science: Its fluorinated nature can impart desirable properties such as hydrophobicity and thermal stability to materials, making it useful in the development of advanced polymers and coatings.
Biological Studies: The compound can be used as a probe or marker in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting signal transduction pathways.
Chemical Reactivity: The trifluoromethyl and hydroxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid: Similar structure but lacks the oxazole ring.
3-Hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid: Similar structure but lacks the trifluoromethyl group.
4,4,4-Trifluoro-3-hydroxybutanoic acid: Similar structure but lacks both the oxazole ring and the methyl group.
Uniqueness
4,4,4-Trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid is unique due to the combination of its trifluoromethyl group, hydroxy group, and oxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(5-methyl-1,3-oxazol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO4/c1-4-3-12-6(16-4)7(15,2-5(13)14)8(9,10)11/h3,15H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCWGTZOHCPNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(CC(=O)O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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